Phenyl 3-bromo-4-methoxybenzoate
Description
Phenyl 3-bromo-4-methoxybenzoate is an aromatic ester featuring a benzene ring substituted with a bromine atom at the 3-position, a methoxy group at the 4-position, and a phenyl ester moiety. The methyl analog has a molecular formula of C₉H₉BrO₃, a molecular weight of 245.07 g/mol, a melting point of 95–98°C, and a purity of >98% . It serves as a key intermediate in synthesizing azo dyes and liquid crystals, as demonstrated in studies coupling it with diazonium salts to form complex aromatic systems .
Properties
Molecular Formula |
C14H11BrO3 |
|---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
phenyl 3-bromo-4-methoxybenzoate |
InChI |
InChI=1S/C14H11BrO3/c1-17-13-8-7-10(9-12(13)15)14(16)18-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
JBKOJEOKGBICNH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Ester Derivatives
Methyl vs. Ethyl 3-Bromo-4-Methoxybenzoate
Methyl 3-bromo-4-methoxybenzoate (C₉H₉BrO₃):
- Ethyl 3-bromo-4-methoxybenzoate (C₁₀H₁₁BrO₃): CAS: 460079-82-7 . However, direct melting point data are unavailable in the evidence. Synthesis: Likely follows similar esterification pathways as the methyl derivative .
Substituent Variations
- Ethyl 3-bromo-4-fluorobenzoate (C₁₀H₁₀BrFO₂): CAS: 3233-33-2 .
Functional Group Comparisons
Azo Dye Derivatives
Phenyl 3-bromo-4-methoxybenzoate is incorporated into azo dyes, such as 4-((3-((4-(4-((4-decyloxyphenyl)azo)benzoyloxy)phenyl)azo)phenyl)-azo)this compound (Compound 5e):
- Melting Point : 168°C .
- Key Difference : The extended aromatic system and decyloxy chain increase molecular weight and intermolecular interactions, leading to higher thermal stability compared to the parent methyl ester .
Physicochemical Properties
Reactivity and Stability
- Ester Hydrolysis : The methyl and ethyl esters are susceptible to alkaline hydrolysis, a property exploited in spectrophotometric assays for related phenyl compounds (e.g., phenylephrine hydrochloride) .
- Coupling Reactions : Methyl 3-bromo-4-methoxybenzoate reacts with diazonium salts to form stable azo dyes, demonstrating its utility in creating chromophores with high molar absorptivity (~6.62 × 10³ L·mol⁻¹·cm⁻¹) .
Analytical Methods
Spectrophotometric techniques validated for phenyl compounds (e.g., phenylephrine hydrochloride) highlight methodologies applicable to this compound derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
